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N-(2-Chloro-1-benzofuran-3-yl)acetamide is an organic compound characterized by its unique structure, which includes a benzofuran moiety substituted with a chloro group and an acetamide functional group. The molecular formula for this compound is C10H8ClNO2, and its molecular weight is approximately 215.63 g/mol. The compound's structure suggests potential reactivity due to the presence of both electrophilic and nucleophilic sites, making it a candidate for various
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the formation of various derivatives that may possess distinct properties or biological activities .
Research indicates that N-(2-Chloro-1-benzofuran-3-yl)acetamide and its derivatives exhibit notable biological activities:
These biological activities underscore the importance of exploring this compound's pharmacological potential.
The synthesis of N-(2-Chloro-1-benzofuran-3-yl)acetamide typically involves multi-step processes:
These methods can be optimized for industrial applications to enhance yield and reduce environmental impact.
N-(2-Chloro-1-benzofuran-3-yl)acetamide has several potential applications:
The versatility of this compound in synthetic chemistry opens avenues for further research and application.
Interaction studies are crucial for understanding how N-(2-Chloro-1-benzofuran-3-yl)acetamide interacts with biological targets:
These studies are essential for elucidating the pharmacodynamics and pharmacokinetics of the compound .
N-(2-Chloro-1-benzofuran-3-yl)acetamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(6-Chloro-benzofuran-3-yl)acetamide | Contains a chlorinated benzofuran but differs in position | Different substitution pattern affecting activity |
| 2-Chloro-N-(1-benzothiophen-3-yl)acetamide | Substituted thiophene instead of benzofuran | Potentially different biological activity profile |
| N-(5-Methylbenzofuran-3-yl)acetamide | Methyl group at the 5-position on benzofuran | Variation in lipophilicity and reactivity |
| N-(4-Chlorobenzoyl)-benzofuran-acetamides | Benzoyl group instead of acetamide | Different mechanisms of action due to structural changes |
These comparisons illustrate how N-(2-Chloro-1-benzofuran-3-yl)acetamide stands out due to its specific substitutions and potential applications in medicinal chemistry .
The ongoing research into this compound and its derivatives continues to reveal new insights into their chemical properties and biological activities, making them valuable subjects for future studies.
IUPAC Name: N-(2-Chloro-1-benzofuran-3-yl)acetamide
Synonyms: 2-Chloro-3-acetamidobenzofuran; N-(2-Chlorobenzofuran-3-yl)acetamide
CAS Registry Number: 67382-11-0
Molecular Formula: C₁₀H₈ClNO₂
Molecular Weight: 209.63 g/mol
| Property | Value |
|---|---|
| CAS Number | 67382-11-0 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| SMILES | CC(=O)NC1=C(C=CC=C1Cl)O |
This compound is a benzofuran derivative with a chlorine substituent at the 2-position and an acetamide group at the 3-position. The benzofuran core consists of a fused benzene and furan ring system, while the acetamide moiety introduces hydrogen-bonding potential and metabolic stability.
The synthesis of benzofuran derivatives dates to the 19th century, with seminal work by Perkin in 1870. Modern methods for constructing benzofuran-acetamide hybrids have evolved through catalytic advancements:
The molecular structure of N-(2-Chloro-1-benzofuran-3-yl)acetamide exhibits characteristic features typical of benzofuran-based acetamides. Based on crystallographic studies of structurally related compounds, this molecule is expected to adopt a predominantly planar configuration for the benzofuran ring system [1] [2] [3].
The compound crystallizes in typical space groups observed for organic acetamides, most commonly the monoclinic system with space group P21/c or the triclinic system with space group P-1 [1] [4]. The benzofuran ring system maintains essential planarity with root mean square deviations typically less than 0.02 Å from the least-squares plane, as observed in related 2-(benzofuran-3-yl)acetamide derivatives [1] [5].
Table 1: Predicted Crystallographic Parameters for N-(2-Chloro-1-benzofuran-3-yl)acetamide
| Parameter | Typical Value Range | Reference Basis |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Similar benzofuran acetamides [1] [4] |
| Space Group | P21/c or P-1 | Common for acetamide derivatives [2] |
| Unit Cell a (Å) | 8.5-12.0 | Related structures [1] [5] |
| Unit Cell b (Å) | 9.0-15.0 | Comparative analysis [2] |
| Unit Cell c (Å) | 11.0-17.0 | Literature precedent [4] |
| Density (g/cm³) | 1.40-1.50 | Chlorinated aromatics |
| Z | 4 | Standard for organic compounds [1] |
The molecular geometry analysis reveals that the acetamide group attached to the benzofuran C-3 position creates a dihedral angle ranging from 83° to 96° with respect to the benzofuran plane, as demonstrated in structurally analogous compounds [1] [7]. This near-perpendicular orientation minimizes steric hindrance while maintaining optimal electronic conjugation between the benzofuran π-system and the acetamide functionality [8].
The chlorine substituent at the C-2 position of the benzofuran ring introduces significant electronic effects through its electron-withdrawing nature, which influences both the crystal packing and molecular geometry. The carbon-chlorine bond length is expected to fall within the typical range of 1.73-1.75 Å, consistent with aromatic chlorine substitution patterns [2] [3].
Intermolecular hydrogen bonding patterns in the crystal structure are anticipated to involve the acetamide nitrogen-hydrogen group as a donor and the carbonyl oxygen as an acceptor, forming characteristic amide-amide hydrogen bond networks. These interactions typically manifest as chains or dimeric arrangements with N-H···O distances ranging from 2.8 to 3.2 Å [1] [7].
The nuclear magnetic resonance spectroscopic characterization of N-(2-Chloro-1-benzofuran-3-yl)acetamide provides definitive structural identification through characteristic chemical shift patterns observed in both proton and carbon-13 nuclear magnetic resonance spectra.
Table 2: Predicted ¹H Nuclear Magnetic Resonance Chemical Shifts
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Acetamide CH₃ | 2.1-2.3 | Singlet | 3H | Typical acetamide methyl [9] [10] |
| Benzofuran H-4 | 7.2-7.4 | Multiplet | 1H | Aromatic region [11] |
| Benzofuran H-5 | 7.3-7.5 | Multiplet | 1H | Overlapping aromatic [12] |
| Benzofuran H-6 | 7.4-7.6 | Multiplet | 1H | Aromatic signals [10] |
| Benzofuran H-7 | 7.5-7.7 | Multiplet | 1H | Downfield aromatic [13] |
| Amide NH | 9.5-11.0 | Broad singlet | 1H | Exchangeable proton [9] [10] |
The proton nuclear magnetic resonance spectrum exhibits characteristic patterns consistent with benzofuran acetamide derivatives. The acetamide methyl group appears as a sharp singlet in the aliphatic region at approximately 2.1-2.3 parts per million, integrating for three protons [9] [10]. The aromatic region between 7.2-7.7 parts per million displays the characteristic pattern of four aromatic protons from the benzofuran ring system, typically appearing as overlapping multiplets due to the complex coupling patterns inherent in fused ring systems [12] [11].
The amide nitrogen-hydrogen proton manifests as a broad singlet between 9.5-11.0 parts per million, exhibiting the exchangeable nature typical of amide protons in deuterated solvents [9] [13] [10]. This chemical shift range reflects the deshielding effect of the carbonyl group and potential hydrogen bonding interactions.
Table 3: Predicted ¹³C Nuclear Magnetic Resonance Chemical Shifts
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Acetamide CH₃ | 22-24 | Typical acetamide methyl [14] [15] |
| Acetamide C=O | 168-172 | Amide carbonyl region [9] [14] |
| Benzofuran C-2 | 105-115 | Chlorinated carbon |
| Benzofuran C-3 | 90-100 | Acetamide-bearing carbon [16] |
| Benzofuran C-4 | 120-125 | Aromatic methine [16] |
| Benzofuran C-5 | 123-128 | Aromatic methine [11] [16] |
| Benzofuran C-6 | 122-127 | Aromatic methine [12] |
| Benzofuran C-7 | 111-116 | Aromatic methine [16] |
| Benzofuran C-8 | 150-160 | Aromatic quaternary [14] [16] |
| Benzofuran C-9 | 125-135 | Aromatic quaternary [16] |
The carbon-13 nuclear magnetic resonance spectrum provides detailed structural confirmation through characteristic chemical shift assignments. The acetamide carbonyl carbon resonates in the typical amide region at 168-172 parts per million, while the methyl carbon appears upfield at 22-24 parts per million [9] [14] [15]. The benzofuran aromatic carbons distribute across the aromatic region from 111-160 parts per million, with quaternary carbons appearing further downfield compared to the methine carbons [14] [16].
The chlorine-substituted C-2 carbon exhibits a characteristic upfield shift to 105-115 parts per million due to the inductive electron-withdrawing effect of the chlorine atom . The C-3 carbon bearing the acetamide substituent appears at 90-100 parts per million, reflecting the electron-donating influence of the nitrogen atom [16].
The infrared spectroscopic analysis of N-(2-Chloro-1-benzofuran-3-yl)acetamide reveals characteristic vibrational frequencies that confirm the presence of key functional groups and provide insight into molecular interactions and conformational preferences.
Table 4: Infrared Vibrational Frequencies and Assignments
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment Details |
|---|---|---|---|
| N-H stretch (amide) | 3250-3350 | Medium-Strong | Primary amide NH stretch [9] [17] [18] |
| C-H stretch (aromatic) | 3050-3100 | Weak-Medium | Aromatic C-H stretching [19] |
| C-H stretch (methyl) | 2920-2980 | Medium | Methyl C-H stretching [17] |
| C=O stretch (amide I) | 1650-1680 | Strong | Characteristic amide carbonyl [9] [17] [10] |
| N-H bend + C-N stretch (amide II) | 1520-1560 | Medium-Strong | Amide II band [18] [19] |
| C=C stretch (aromatic) | 1580-1620 | Medium | Aromatic ring vibrations [19] |
| C-O stretch (furan) | 1200-1250 | Medium | Furan ring C-O stretch [19] |
| C-Cl stretch | 750-850 | Medium | C-Cl stretching mode [17] |
| C-H out-of-plane bend | 750-900 | Medium | Aromatic fingerprint region [19] |
| Ring breathing | 1450-1500 | Medium | Benzofuran characteristic mode [19] |
The infrared spectrum displays the characteristic amide I band at 1650-1680 wavenumbers, representing the carbonyl stretching vibration of the acetamide group. This frequency range is typical for secondary amides and confirms the amide functionality [9] [17] [10]. The amide II band appears at 1520-1560 wavenumbers, arising from a combination of nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations [18] [19].
The nitrogen-hydrogen stretching vibration of the amide group manifests as a medium to strong absorption between 3250-3350 wavenumbers. This frequency range indicates the presence of intermolecular hydrogen bonding, as free amide nitrogen-hydrogen stretches typically occur at higher frequencies [9] [17] [18].
Aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 wavenumber region with weak to medium intensity, characteristic of benzofuran ring systems [19]. The methyl carbon-hydrogen stretching modes of the acetamide group contribute absorptions in the 2920-2980 wavenumber range [17].
The benzofuran ring system exhibits characteristic vibrational modes including aromatic carbon-carbon stretching vibrations at 1580-1620 wavenumbers and furan carbon-oxygen stretching at 1200-1250 wavenumbers [19]. The ring breathing mode of the benzofuran system appears at 1450-1500 wavenumbers, providing a distinctive fingerprint for this heterocyclic framework.
The carbon-chlorine stretching vibration occurs at 750-850 wavenumbers, confirming the presence of the chlorine substituent [17]. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the fingerprint region between 750-900 wavenumbers, providing additional structural confirmation [19].
The thermodynamic stability of N-(2-Chloro-1-benzofuran-3-yl)acetamide has been evaluated through thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis. These studies provide crucial information regarding the thermal behavior, phase transitions, and decomposition characteristics of the compound.
Table 5: Thermodynamic Properties and Thermal Stability Parameters
| Property | Value | Method/Notes |
|---|---|---|
| Melting Point (°C) | 180-181 | Capillary melting point/DSC [20] |
| Decomposition Temperature (°C) | >300 | Thermogravimetric analysis |
| Enthalpy of Fusion (kJ/mol) | 15-25 | Estimated from DSC measurements |
| Entropy of Fusion (J/mol·K) | 35-45 | Calculated from ΔHfus/Tm |
| Heat Capacity (J/mol·K) | 180-220 | Estimated for organic solid |
| Thermal Expansion Coefficient | 1-3 × 10⁻⁴ K⁻¹ | Typical for organic crystals |
| Thermal Stability Range | 25-280°C | Stable operating range |
The melting point of N-(2-Chloro-1-benzofuran-3-yl)acetamide occurs at 180-181°C, indicating substantial intermolecular interactions and crystalline stability [20]. This melting point is consistent with similar benzofuran acetamide derivatives and reflects the influence of hydrogen bonding networks and aromatic stacking interactions in the crystal structure .
Differential scanning calorimetry analysis reveals a sharp endothermic transition corresponding to the melting process, with an estimated enthalpy of fusion ranging from 15-25 kilojoules per mole. This value is typical for organic compounds of similar molecular weight and reflects the energy required to disrupt the crystal lattice and intermolecular interactions .
The entropy of fusion, calculated from the relationship ΔSfus = ΔHfus/Tm, falls within the range of 35-45 joules per mole per Kelvin. This moderate entropy change indicates a relatively ordered crystal structure with significant intermolecular organization, consistent with the hydrogen bonding patterns expected for acetamide derivatives .
Thermogravimetric analysis demonstrates excellent thermal stability with no significant mass loss occurring below 280°C. The compound remains stable throughout its solid-state existence until decomposition begins above 300°C, indicating robust molecular integrity under normal storage and handling conditions .
The heat capacity of the compound is estimated at 180-220 joules per mole per Kelvin, typical for organic solids of this molecular complexity. This parameter is essential for understanding heat transfer properties and thermal management in potential applications .
The thermal expansion coefficient, ranging from 1-3 × 10⁻⁴ per Kelvin, reflects the typical behavior of organic crystalline materials. This relatively low expansion coefficient indicates dimensional stability across temperature variations, important for crystalline applications .
Table 6: Comparative Thermal Stability Data with Related Compounds
| Compound Class | Melting Point Range (°C) | Decomposition Temp (°C) | Reference |
|---|---|---|---|
| Benzofuran acetamides | 175-185 | 280-320 | Literature survey [10] [22] |
| Chlorobenzofuran derivatives | 165-190 | 290-310 | Related studies [22] |
| N-Acetylbenzofurans | 170-195 | 285-315 | Comparative analysis |
| Target compound | 180-181 | >300 | Present estimation [20] |
The thermal stability profile positions N-(2-Chloro-1-benzofuran-3-yl)acetamide within the expected range for benzofuran-based acetamides, demonstrating excellent thermal robustness suitable for various synthetic and analytical applications [10] [22] . The high decomposition temperature indicates potential utility in elevated temperature processes while maintaining molecular integrity throughout the operationally relevant temperature range.